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Compound of Interest

Methyl 4-
Compound Name:
(methoxymethyl)phenylacetate

CAS No.: 115414-80-7

Cat. No.: B171427

Get Quote

Executive Summary & Molecule Profile

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic scaffold characterized by
a phenylacetic acid ester core with a para-methoxymethyl (MOM-type) substituent.[1] Unlike its
more common analogs (e.g., Methyl 4-methoxyphenylacetate), the ether oxygen in this
molecule is insulated from the aromatic ring by a methylene bridge.[1] This structural nuance
significantly alters its electronic properties, metabolic stability, and lipophilicity, making it a
unique "spacer" analog in Structure-Activity Relationship (SAR) libraries.

Core Chemical Identity[1]
e CAS Number: 17833-56-6[1]

e Molecular Formula: C11H1403[1]

¢ Molecular Weight: 194.23 g/mol [1]
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o Key Structural Feature:para-Methoxymethyl group (-CH20CH?3) vs. para-Methoxy (—OCHs).
[1]

Comparative Analysis: Bioactivity &
Physicochemical Properties[1][3]

This section objectively compares Methyl 4-(methoxymethyl)phenylacetate with its two
primary analogs: Methyl phenylacetate (Parent) and Methyl 4-methoxyphenylacetate
(Electronic Analog).[1]

Table 1: Physicochemical & Bioactivity Profile
Comparison
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Methyl 4- Methyl 4-
Methyl
Feature (methoxymethyl)phe = methoxyphenylaceta
phenylacetate
nylacetate te
4-(MeOCHz)-Ph- 4-(MeO)-Ph-
Structure Ph-CH2COOMe
CH2COOMe CH2COOMe

Electronic Effect

Inductive Only: The -
CH:- insulates the ring
from O-lone pair
resonance.[1] Weakly
activating (alkyl-like).
[1]

Resonance Donor:
Strong electron
donation (+M effect)

into the ring.[1]

Neutral: Standard

aromatic reactivity.[1]

Lipophilicity (cLogP)

~2.1 (Predicted)

~1.7

~1.8

Metabolic Stability

Moderate: Benzylic
ether is susceptible to
CYP450 oxidation (O-
dealkylation).[1]

Low/Mod: O-
demethylation is a
primary metabolic

route.[1]

High: Primary
metabolism at the
ester or ring

hydroxylation.[1]

Auxin Activity

Predicted High: 4-
substitutions often
retain auxin activity if
not too bulky.[1]

Moderate: 4-OMe can
reduce auxin potency

compared to 4-Cl or 4-
Me.[1]

High: Natural auxin
activity (weak
compared to 1AA).[1]

Primary Application

Intermediate/Lead:
Used to probe steric
tolerance without
electronic
perturbation.[1]

Fragrance/Drug:
Honey scent;
intermediate for
NSAIDs.[1]

Fragrance:
Honey/Floral scent;
Phenylacetic acid

precursor.[1]

Detailed Mechanistic Insights
1. Electronic Decoupling (The "Insulator" Effect)

In drug design, replacing a 4-Methoxy group with a 4-Methoxymethyl group is a strategic tactic

to decouple sterics from electronics.[1]
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o 4-Methoxy: The oxygen atom donates electrons directly into the phenyl ring via resonance,
increasing electron density at the ortho positions.[1] This can increase metabolic liability (ring
oxidation) or alter binding to electron-poor receptor pockets.[1]

o 4-Methoxymethyl: The methylene bridge (-CH2z-) breaks this resonance.[1] The group acts
sterically like an ethyl group but maintains hydrogen-bond accepting capability via the ether
oxygen.[1] Use this analog to test if a binding interaction is driven by electronics (pi-stacking)
or pure sterics.

2. Metabolic Liability & Prodrug Potential

Both the ester and the ether moieties are metabolically active.[1]

o Ester Hydrolysis: Carboxylesterases will rapidly hydrolyze the methyl ester to the free acid,
4-(methoxymethyl)phenylacetic acid.[1] This is likely the bioactive species in vivo (e.g., for
auxin or COX inhibition).[1]

o Ether Cleavage: The benzylic ether is stable to simple hydrolysis but susceptible to oxidative
dealkylation by cytochrome P450 enzymes, potentially yielding 4-
(hydroxymethyl)phenylacetic acid.[1]

Visualizing the Structure-Activity Relationship (SAR)
[3][4]

The following diagram illustrates the strategic placement of Methyl 4-
(methoxymethyl)phenylacetate in a medicinal chemistry optimization workflow.

High Potency?
Electronic driven)

Add -OMe Methyl 4-methoxypher
(Check Resonance ) (Electronic + Steric Change) Bioisosteric Replacement High Potency? Target Optimization
‘_“(R eeeee Resonance] ) (Steric/H-Bond driven; (Receptor Fit)

Methyl Phenylacetate Add -CH20Me | Methyl 4-(methoxymethyl)phenylacetate

(Baseline Activity) (Check Sterics /H-Bond) —P (Steric Change / Electronic Neutral)

Click to download full resolution via product page

Figure 1: SAR Decision Tree.[1] The Methoxymethyl analog serves to distinguish steric binding
effects from electronic resonance effects observed in Methoxy analogs.
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Experimental Protocols

Protocol A: Hydrolytic Stability Assay (Esterase
Susceptibility)

Purpose: To determine the half-life of the prodrug ester in plasma-like conditions.[1]
Reagents:

e Phosphate Buffer Saline (PBS), pH 7.4

e Porcine Liver Esterase (PLE) (Sigma-Aldrich)[1]

o Acetonitrile (HPLC grade)[1]

 Internal Standard: Methyl benzoate[1]

Workflow:

Preparation: Dissolve Methyl 4-(methoxymethyl)phenylacetate in DMSO to make a 10 mM
stock.

e Incubation: Dilute stock to 100 uM in PBS (pre-warmed to 37°C) containing 1 unit/mL PLE.
e Sampling: Att =0, 5, 15, 30, 60 min, remove 100 pL aliquots.

e Quenching: Immediately add 100 pL ice-cold Acetonitrile (with Internal Standard) to stop the
reaction.

e Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC (C18 column,
Gradient Water/ACN).

o Calculation: Plot In[Concentration] vs. time to determine

and
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Protocol B: Synthesis via Methanolysis (Standard
Procedure)

Note: This protocol synthesizes the ester from the corresponding acid or nitrile if the ester is
unavailable.

 Starting Material: 4-(Bromomethyl)phenylacetic acid or 4-(methoxymethyl)phenylacetic acid.

[1]

Reaction: Dissolve acid (1.0 eq) in dry Methanol (0.5 M). Add catalytic H2SOa (5 mol%).[1]

Reflux: Heat to reflux (65°C) for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

Workup: Cool, concentrate solvent, redissolve in EtOAc, wash with NaHCOs (sat.) and Brine.

Purification: Flash chromatography (Silica gel).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Methyl 4-methoxyphenylacetate | CLOH1203 | CID 90266 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. chembk.com [chembk.com]

3. 1,4-Phenylenediacetonitrile | CAS#:622-75-3 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Comparative Bioactivity & Application Guide: Methyl 4-
(methoxymethyl)phenylacetate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171427/docs#comparative-bioactivity-application-
guide-methyl-4-methoxymethyl-phenylacetate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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